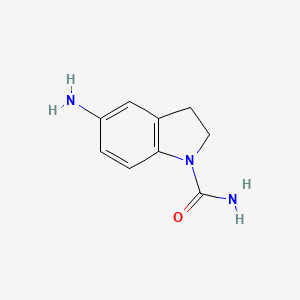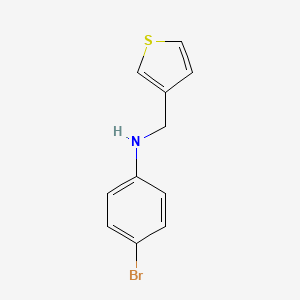
6-Bromo-5-methylpyridin-3-ol
Übersicht
Beschreibung
“6-Bromo-5-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H6BrNO. It has a molecular weight of 188.02 . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of “6-Bromo-5-methylpyridin-3-ol” involves several steps. One method involves the bromination, methoxylation, and oxidation of 3,4,5-trimethoxytoluene . Another method involves the reaction of 5-bromo-6-methylpyridin-3-ol with caesium carbonate in butanone at reflux for 20 hours .Molecular Structure Analysis
The InChI code for “6-Bromo-5-methylpyridin-3-ol” is 1S/C6H6BrNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound “6-Bromo-5-methylpyridin-3-ol” can undergo various chemical reactions. For instance, it can participate in Suzuki cross-coupling reactions with arylboronic acids to produce novel pyridine derivatives . It can also react with chlorodifluoromethane in the presence of sodium hydroxide to produce 3-bromo-5-(difluoromethoxy)-2-methylpyridine .Physical And Chemical Properties Analysis
“6-Bromo-5-methylpyridin-3-ol” is a solid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . Its water solubility is calculated to be 0.594 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities of Novel Pyridine Derivatives
A study by Ahmad et al. (2017) demonstrated the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions . These derivatives, including compounds related to 6-Bromo-5-methylpyridin-3-ol, showed potential as chiral dopants for liquid crystals and had various biological activities such as anti-thrombolytic and biofilm inhibition.
Crystal Structure and Antibacterial Properties
Wang et al. (2008) conducted a study on a Schiff base compound related to 6-Bromo-5-methylpyridin-3-ol, revealing its crystal structure and demonstrating significant antibacterial activities. This study highlights the structural and functional versatility of pyridine derivatives.
Ligand Synthesis for Lanthanide Complexation
Electrocatalytic Carboxylation
Synthesis Analysis
The synthesis of “6-Bromo-5-methylpyridin-3-ol” involves several steps. One method involves the bromination, methoxylation, and oxidation of 3,4,5-trimethoxytoluene. Another method involves the reaction of 5-bromo-6-methylpyridin-3-ol with caesium carbonate in butanone at reflux for 20 hours.
Molecular Structure Analysis
The InChI code for “6-Bromo-5-methylpyridin-3-ol” is 1S/C6H6BrNO/c1-4-6 (7)2-5 (9)3-8-4/h2-3,9H,1H3. This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Chemical Reactions Analysis
The compound “6-Bromo-5-methylpyridin-3-ol” can undergo various chemical reactions. For instance, it can participate in Suzuki cross-coupling reactions with arylboronic acids to produce novel pyridine derivatives. It can also react with chlorodifluoromethane in the presence of sodium hydroxide to produce 3-bromo-5- (difluoromethoxy)-2-methylpyridine.
Physical and Chemical Properties Analysis
“6-Bromo-5-methylpyridin-3-ol” is a solid at room temperature. It has a high gastrointestinal absorption and is BBB permeant. Its water solubility is calculated to be 0.594 mg/ml.
Safety and Hazards
The compound is classified under the GHS07 category. The hazard statements associated with it are H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements are P280, P305, P351, and P338, suggesting protective measures to prevent skin and eye contact .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCYUVIIKCPVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652050 | |
| Record name | 6-Bromo-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methylpyridin-3-ol | |
CAS RN |
1003711-43-0 | |
| Record name | 6-Bromo-5-methyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)

![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)


amine](/img/structure/B1517580.png)
![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)

amine](/img/structure/B1517587.png)
amine](/img/structure/B1517588.png)

amine](/img/structure/B1517593.png)

